molecular formula C23H26BrCl2FN2O5 B2490227 (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine CAS No. 877399-47-8

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Cat. No.: B2490227
CAS No.: 877399-47-8
M. Wt: 580.27
InChI Key: ODVAQMSMMKGMLV-GFCCVEGCSA-N
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Description

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C23H26BrCl2FN2O5 and its molecular weight is 580.27. The purity is usually 95%.
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Biological Activity

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, with the CAS number 877399-47-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H26BrCl2FN2O5
  • Molecular Weight : 580.27 g/mol
  • Purity : ≥98%

The compound exhibits its biological activity primarily through the inhibition of specific kinase pathways, which are crucial in various cellular processes including proliferation and survival. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer and other diseases.

Kinase Inhibition

  • Target Kinases :
    • The compound has shown potential as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly those involved in oncogenic signaling pathways.
    • It is hypothesized to interact with the ATP-binding site of these kinases, thereby blocking their activity.
  • Biological Assays :
    • In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines at sub-micromolar concentrations.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Study 1 : In a study examining its effects on breast cancer cell lines, the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cells .
  • Study 2 : Another investigation focused on its effects on leukemia cells, where it was found to induce apoptosis through the activation of caspase pathways .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may also exhibit:

  • Anti-inflammatory Effects : Initial findings indicate that it may reduce pro-inflammatory cytokine production in macrophages.
  • Neuroprotective Properties : Some evidence points towards its potential role in protecting neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

StudyFocusFindings
Study 1Breast CancerIC50 values in low micromolar range; induces apoptosis.
Study 2LeukemiaInduces apoptosis via caspase activation.
Study 3InflammationReduces pro-inflammatory cytokines in macrophages.
Study 4NeuroprotectionProtects neuronal cells from oxidative stress.

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVAQMSMMKGMLV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrCl2FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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